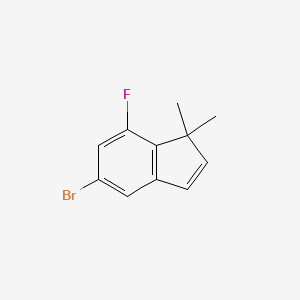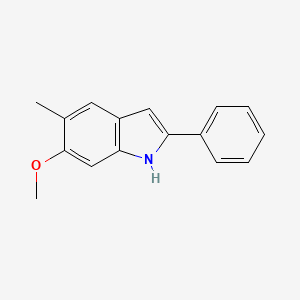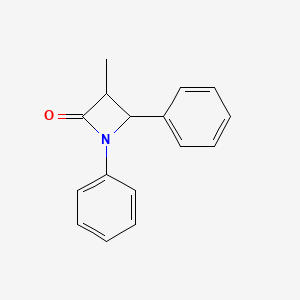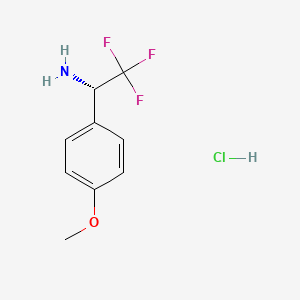
1-Chloroisoquinoline-3-carboximidamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloroisoquinoline-3-carboximidamide hydrochloride is a chemical compound with the molecular formula C10H9Cl2N3 and a molecular weight of 242.10456 Da . This compound is known for its unique structure, which includes a chloro-substituted isoquinoline ring and a carboximidamide group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 1-Chloroisoquinoline-3-carboximidamide hydrochloride typically involves multiple steps, starting with the preparation of the isoquinoline core. The synthetic route often includes:
Chlorination: Introduction of the chlorine atom to the isoquinoline ring.
Carboximidamide Formation: Conversion of a suitable precursor to the carboximidamide group.
Industrial production methods may involve bulk synthesis techniques, ensuring high purity and yield. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve the desired product efficiently .
Chemical Reactions Analysis
1-Chloroisoquinoline-3-carboximidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the isoquinoline ring.
Reduction: Reduction reactions can alter the carboximidamide group.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Chloroisoquinoline-3-carboximidamide hydrochloride is utilized in various scientific research fields, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological molecules.
Medicine: Investigating its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Chloroisoquinoline-3-carboximidamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity and triggering downstream pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-Chloroisoquinoline-3-carboximidamide hydrochloride can be compared with other similar compounds, such as:
- 1-Bromoisoquinoline-3-carboximidamide hydrochloride
- 1-Fluoroisoquinoline-3-carboximidamide hydrochloride
These compounds share a similar isoquinoline core but differ in the halogen substituent. The unique properties of this compound, such as its reactivity and binding affinity, make it distinct and valuable for specific research applications .
Properties
CAS No. |
1179362-39-0 |
|---|---|
Molecular Formula |
C10H9Cl2N3 |
Molecular Weight |
242.10 g/mol |
IUPAC Name |
1-chloroisoquinoline-3-carboximidamide;hydrochloride |
InChI |
InChI=1S/C10H8ClN3.ClH/c11-9-7-4-2-1-3-6(7)5-8(14-9)10(12)13;/h1-5H,(H3,12,13);1H |
InChI Key |
NEXFBMUDFUTPSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N=C2Cl)C(=N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-Bromo-1H-pyrazolo[3,4-c]pyridin-5-yl)ethanone](/img/structure/B11869238.png)
![3-[(Butylimino)methyl]-7-methyl-2(1H)-quinolinone](/img/structure/B11869240.png)


![2-(3-Chlorophenyl)imidazo[1,2-A]pyrimidin-7-amine](/img/structure/B11869268.png)


![8-Amino-1,2-dihydroxy-6H-benzo[c]chromen-6-one](/img/structure/B11869285.png)




![ethyl (2E)-2-chloro-2-[(4-fluorophenyl)hydrazinylidene]acetate](/img/structure/B11869329.png)
![7-Chloro-5-methyl-2-phenyl-1H-imidazo[4,5-b]pyridine](/img/structure/B11869332.png)
